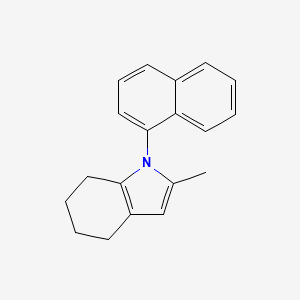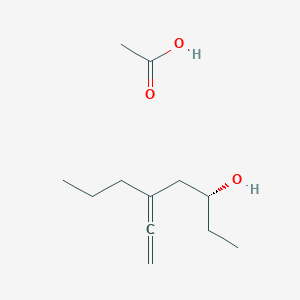
Acetic acid--(3R)-5-ethenylideneoctan-3-ol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid–(3R)-5-ethenylideneoctan-3-ol (1/1) is a unique organic compound that combines the properties of acetic acid and a specific alcohol derivative This compound is characterized by its distinct molecular structure, which includes an ethenylidene group and an octan-3-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–(3R)-5-ethenylideneoctan-3-ol (1/1) typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of acetic acid with a suitable alcohol derivative under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, including the use of continuous flow reactors and advanced purification techniques. The optimization of reaction conditions and the use of efficient catalysts are crucial for achieving high yields and purity in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid–(3R)-5-ethenylideneoctan-3-ol (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The ethenylidene group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce different alcohol derivatives.
Applications De Recherche Scientifique
Acetic acid–(3R)-5-ethenylideneoctan-3-ol (1/1) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of acetic acid–(3R)-5-ethenylideneoctan-3-ol (1/1) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to acetic acid–(3R)-5-ethenylideneoctan-3-ol (1/1) include other acetic acid derivatives and alcohols with similar structural features. Examples include:
- Acetic acid–(3R)-5-methyloctan-3-ol
- Acetic acid–(3R)-5-ethyloctan-3-ol
- Acetic acid–(3R)-5-propyloctan-3-ol
Uniqueness
What sets acetic acid–(3R)-5-ethenylideneoctan-3-ol (1/1) apart from similar compounds is its specific ethenylidene group, which imparts unique chemical and biological properties. This structural feature allows for distinct reactivity and interactions, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
821782-65-4 |
|---|---|
Formule moléculaire |
C12H22O3 |
Poids moléculaire |
214.30 g/mol |
InChI |
InChI=1S/C10H18O.C2H4O2/c1-4-7-9(5-2)8-10(11)6-3;1-2(3)4/h10-11H,2,4,6-8H2,1,3H3;1H3,(H,3,4)/t10-;/m1./s1 |
Clé InChI |
OPNDGEMISWWCJZ-HNCPQSOCSA-N |
SMILES isomérique |
CCCC(=C=C)C[C@@H](CC)O.CC(=O)O |
SMILES canonique |
CCCC(=C=C)CC(CC)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


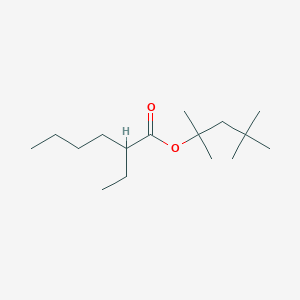
![(2S)-2-Amino-3-[(3-aminopropyl)amino]propan-1-OL](/img/structure/B14208931.png)
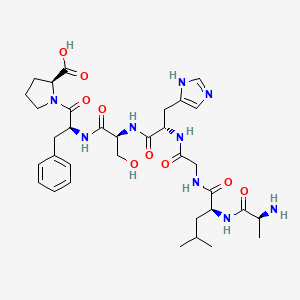
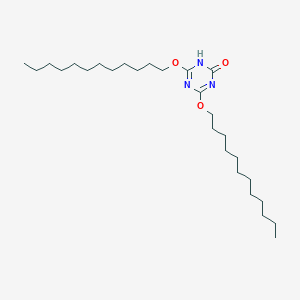
![2-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole](/img/structure/B14208980.png)
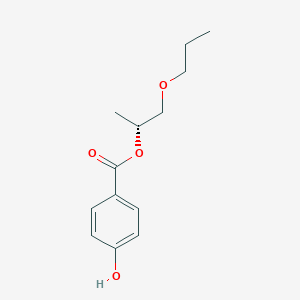
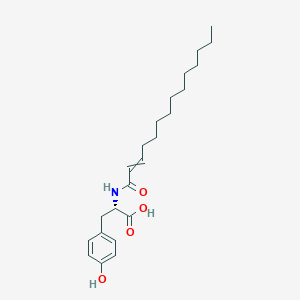
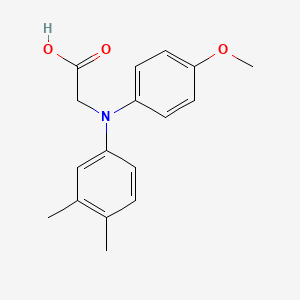
![2-amino-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B14208994.png)
![5,7-Diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14209000.png)
![2-{[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14209003.png)
![[(8-Bromo-6,11-dihydro-5H-benzo[a]carbazol-3-yl)oxy]acetic acid](/img/structure/B14209004.png)
